Methyl 2-bromo-5-methylbenzoate CAS number
Methyl 2-bromo-5-methylbenzoate CAS number
An In-Depth Technical Guide to Methyl 2-bromo-5-methylbenzoate
Executive Summary: This document provides a comprehensive technical overview of Methyl 2-bromo-5-methylbenzoate (CAS No. 90971-88-3), a key aromatic building block in organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this guide details the compound's physicochemical properties, presents a validated synthetic protocol with mechanistic insights, discusses its applications, and outlines critical safety and handling procedures. By synthesizing data from established chemical suppliers and databases, this paper serves as an authoritative resource for leveraging this versatile intermediate in complex molecular design and synthesis.
Chemical Identity and Significance
Methyl 2-bromo-5-methylbenzoate is a substituted benzene derivative featuring bromide, methyl, and methyl ester functional groups. Its Chemical Abstracts Service (CAS) number is 90971-88-3 .[1][2] The strategic placement of these groups—a bromine atom ortho to the ester and a methyl group para to the bromine—makes it a highly valuable intermediate for introducing specific structural motifs in multi-step syntheses.
The reactivity of the C-Br bond, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allows for the facile formation of new carbon-carbon or carbon-heteroatom bonds. This capability is fundamental in the construction of complex molecular scaffolds, especially within the pharmaceutical industry for the development of Active Pharmaceutical Ingredients (APIs).[3]
It is important to distinguish this compound from its close isomer, Methyl 5-bromo-2-methylbenzoate (CAS No. 79669-50-4), as the differing substitution patterns lead to distinct reactivity and applications.[4][5][6] The precursor to this isomer, 5-Bromo-2-methylbenzoic acid, is notably used in the synthesis of canagliflozin, a drug for type 2 diabetes, illustrating the significance of this structural class in medicine.[7]
Physicochemical and Spectroscopic Data
The fundamental properties of Methyl 2-bromo-5-methylbenzoate are summarized below. This data is crucial for reaction planning, purification, and compound verification.
| Property | Value | Source |
| CAS Number | 90971-88-3 | [1] |
| Molecular Formula | C₉H₉BrO₂ | [1][8] |
| Molecular Weight | 229.07 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Predicted Boiling Point | 270.1 ± 20.0 °C | [1] |
| Predicted Density | 1.433 ± 0.06 g/cm³ | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Spectroscopic Characterization
Verification of Methyl 2-bromo-5-methylbenzoate is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy. The proton NMR (¹H NMR) spectrum provides a distinct fingerprint.
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¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J = 1.6 Hz, 1H), 7.53 (d, J = 8.8 Hz, 1H), 7.15 (q, J = 3.2 Hz, 1H), 3.92 (s, 3H), 2.33 (s, 3H) ppm.[1]
Synthesis and Mechanistic Rationale
Methyl 2-bromo-5-methylbenzoate is most commonly synthesized via a two-step process starting from 2-bromo-5-methylbenzoic acid. The workflow involves the activation of the carboxylic acid followed by esterification.
Caption: Synthesis workflow for Methyl 2-bromo-5-methylbenzoate.
Experimental Protocol: Esterification of 2-bromo-5-methylbenzoic acid[1]
This protocol outlines a reliable method for synthesizing the target compound with a high yield.
Step 1: Activation of Carboxylic Acid
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To a solution of 2-bromo-5-methylbenzoic acid (1.0 mmol) in dichloromethane (DCM, 4 mL), add one drop of N,N-dimethylformamide (DMF).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add oxalyl chloride (1.5 mmol) to the solution.
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Causality: Oxalyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. DMF acts as a catalyst, forming a Vilsmeier reagent intermediate which is the active species that promotes the reaction. The reaction is performed at 0 °C initially to control the exothermic reaction and minimize side products.
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-
Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
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Add a second portion of oxalyl chloride (1.5 mmol) and continue stirring for an additional hour to ensure complete conversion to the acyl chloride.
Step 2: Ester Formation
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Add methanol (2 mL) to the reaction mixture containing the newly formed acyl chloride.
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Causality: Methanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the methyl ester. This reaction is typically fast and high-yielding.
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Stir the reaction for 6 hours at room temperature.
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Upon completion, adjust the pH to ~9 using a sodium carbonate solution.
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Extract the product into dichloromethane (2 x 10 mL).
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Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 3: Purification
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Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate (15:1) eluent to afford Methyl 2-bromo-5-methylbenzoate as a colorless oil (yield: 92%).[1]
Applications in Research and Drug Development
As a functionalized aromatic compound, Methyl 2-bromo-5-methylbenzoate is a versatile building block for constructing more complex molecules. Its primary utility lies in its ability to participate in cross-coupling reactions where the bromine atom is substituted.
Caption: Role as a building block in Suzuki cross-coupling reactions.
While specific drug development pathways involving this exact isomer are proprietary, its structural motifs are present in numerous pharmaceutical candidates. The bromo-toluate framework is a common starting point for synthesizing inhibitors, receptor antagonists, and other bioactive molecules. For instance, the related compound class is crucial for synthesizing SGLT2 inhibitors, highlighting the therapeutic relevance of these structures.[7]
Safety, Handling, and Storage
Due to its classification as a chemical irritant, proper handling of Methyl 2-bromo-5-methylbenzoate is essential. The following guidelines are based on safety data for structurally similar compounds.[4][9]
Hazard Identification:
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GHS Classification: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
Recommended Handling Procedures: [9][10]
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Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat.
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Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.
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Spills: In case of a small spill, absorb with an inert material and place in a suitable container for disposal.
Storage:
Conclusion
Methyl 2-bromo-5-methylbenzoate (CAS 90971-88-3) is a well-characterized and synthetically accessible chemical intermediate. Its defined physicochemical properties, straightforward synthesis, and the strategic positioning of its functional groups make it an important tool for chemists in academic and industrial settings. With careful handling, this compound serves as a reliable building block for the efficient construction of complex organic molecules destined for applications in materials science and, most notably, drug discovery.
References
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Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201. PubChem, National Institutes of Health. [Link]
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Methyl 2-bromo-5-methylbenzoate | C9H9BrO2 | CID 15110996. PubChem, National Institutes of Health. [Link]
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Methyl 5-bromo-2-methylbenzoate (C007B-211567). Cenmed Enterprises. [Link]
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Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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